molecular formula C17H17ClN2O5S B2710094 Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896311-49-2

Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No. B2710094
CAS RN: 896311-49-2
M. Wt: 396.84
InChI Key: FMDKWHGHDAIIGL-UHFFFAOYSA-N
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Description

Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a useful research compound. Its molecular formula is C17H17ClN2O5S and its molecular weight is 396.84. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

Organic synthesis research has explored the properties and reactions of chlorinated thiophenes and related compounds, which share structural motifs with the compound . For example, studies have reported on the synthesis and tautomeric properties of trihalogenated hydroxythiophenes, which are precursors to various derivatives through reactions like O-methylation, O-acetylation, and silylation (Skramstad et al., 2000). These processes underline the compound's utility in synthesizing more complex organic molecules.

Medicinal Chemistry and Biological Applications

In medicinal chemistry, the design and synthesis of molecules structurally related to "Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate" have been investigated for their potential biological activities. For instance, allosteric modifiers of hemoglobin have been developed to decrease oxygen affinity, which might be beneficial in clinical settings requiring modulation of oxygen delivery (Randad et al., 1991). These studies highlight the relevance of such compounds in developing therapeutic agents.

Materials Science and Electrocatalysis

Research in materials science has demonstrated the use of related thiophene-based compounds in the development of electrocatalytic materials. For example, modifications of bipyridyl ligands with specific groups have been shown to enhance the catalytic reduction of CO2, indicating the potential application of these compounds in environmental chemistry and catalysis (Machan et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of thiophene have been utilized as chiral stationary phases for chromatographic enantioseparation, demonstrating the compound's utility in analytical methodologies (Yashima et al., 1996). This application is crucial for the pharmaceutical industry and research involving chiral molecules.

properties

IUPAC Name

methyl N-[2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-9-10(2)26-16(14(9)15(22)20-17(23)24-3)19-13(21)8-25-12-6-4-11(18)5-7-12/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDKWHGHDAIIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-(2-(4-chlorophenoxy)acetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

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